molecular formula C12H24N2O6 B14038911 (R)-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate

(R)-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate

Cat. No.: B14038911
M. Wt: 292.33 g/mol
InChI Key: KNXWLHUQJODMSC-DOIQAPIBSA-N
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Description

®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate is a compound that combines a piperidine derivative with a dihydroxysuccinate moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including ®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate, typically involves cyclization, hydrogenation, and amination reactions . A common synthetic route might involve the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the dihydroxysuccinate moiety.

Industrial Production Methods

Industrial production of such compounds often employs scalable methods like multicomponent reactions and catalytic processes to ensure high yield and purity . The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents like sodium borohydride . Reaction conditions vary but often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate has several scientific research applications:

Mechanism of Action

The mechanism by which ®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and dihydroxysuccinate-containing molecules . Examples are:

    Piperidinones: Compounds with a similar piperidine core but different functional groups.

    Spiropiperidines: Piperidine derivatives with a spirocyclic structure.

Uniqueness

®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate is unique due to its combination of a piperidine core with a dihydroxysuccinate moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H24N2O6

Molecular Weight

292.33 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(4R)-1,3,3-trimethylpiperidin-4-amine

InChI

InChI=1S/C8H18N2.C4H6O6/c1-8(2)6-10(3)5-4-7(8)9;5-1(3(7)8)2(6)4(9)10/h7H,4-6,9H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m10/s1

InChI Key

KNXWLHUQJODMSC-DOIQAPIBSA-N

Isomeric SMILES

CC1(CN(CC[C@H]1N)C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1(CN(CCC1N)C)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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